molecular formula C9H14BrNO B14174205 (2-Hydroxyphenyl)trimethylammonium bromide CAS No. 64051-04-3

(2-Hydroxyphenyl)trimethylammonium bromide

Cat. No.: B14174205
CAS No.: 64051-04-3
M. Wt: 232.12 g/mol
InChI Key: AOUFQWSQOJRJEW-UHFFFAOYSA-N
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Description

Contextualizing Quaternary Ammonium (B1175870) Salts in Organic Transformations

Quaternary ammonium salts are widely recognized for their utility as phase-transfer catalysts (PTCs). nih.gov In this capacity, they facilitate the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. The cationic head of the ammonium salt pairs with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic-soluble substrate. This mechanism accelerates reaction rates and can lead to higher yields under milder conditions. nih.gov Their applications are diverse, spanning reactions such as Williamson ether synthesis, Michael additions, and alkylations. nih.gov

The Significance of Phenolic Functionality in Catalytic Systems

The presence of a phenolic hydroxyl group introduces several key features to a catalytic system. The hydroxyl group can act as a hydrogen bond donor, potentially influencing the transition state of a reaction and thereby affecting its rate and selectivity. Furthermore, the phenolic proton is acidic, and its deprotonation to a phenoxide can dramatically alter the electronic properties of the molecule, enhancing its nucleophilicity or its ability to coordinate with metal ions. In the context of catalysis, this functionality can play a direct role in the catalytic cycle, for instance, by interacting with substrates or co-catalysts.

Academic Relevance of Chiral Racemization Catalysis

Racemization, the process of converting an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers, is of significant academic and industrial importance. rsc.org While often seen as an undesirable process, controlled racemization is a key component of dynamic kinetic resolution (DKR). In DKR, one enantiomer of a racemic mixture is selectively transformed into a product, while the remaining, unreactive enantiomer is continuously racemized. This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomeric product, a highly efficient strategy in asymmetric synthesis. The development of effective catalysts for the racemization of specific classes of compounds, such as amino acids, is therefore a subject of ongoing research.

Overview of (2-Hydroxyphenyl)trimethylammonium Bromide and Related Analogs in Academic Research

While direct catalytic applications of this compound are not extensively documented in publicly available research, a seminal study by Ando and Emoto provides critical insights through the investigation of a closely related analog, (3-Formyl-2-hydroxyphenyl)trimethylammonium bromide. This research explored the synthesis of several trimethylammonio derivatives of salicylaldehyde (B1680747) and their catalytic activities in the racemization of L-glutamic acid.

The study revealed that these phenolic quaternary ammonium salts, in the presence of copper(II) ions, could effectively catalyze the racemization process. The catalytic activity was found to be dependent on the position of the functional groups on the phenyl ring. Specifically, (3-Formyl-2-hydroxyphenyl)trimethylammonium iodide and its bromide counterpart were synthesized and their catalytic efficacy was quantified. oup.com

The research findings from the study on these analogs are summarized in the table below, which illustrates the observed rate constants for the racemization of L-glutamic acid under specific conditions.

CatalystObserved Rate Constant (k_obsd) x 10^2 (min^-1) at 0 minObserved Rate Constant (k_obsd) x 10^2 (min^-1) at 360 min
(3-Formyl-2-hydroxyphenyl)trimethylammonium iodide1.391.39
(3-Formyl-4-hydroxyphenyl)trimethylammonium iodide1.161.16
(2-Formyl-3-hydroxyphenyl)trimethylammonium methyl sulfate0.980.61

Reaction Conditions: pH 10, 80°C, in the presence of Copper(II) ions. Data sourced from Ando & Emoto (1977). oup.com

The data indicates that the position of the trimethylammonium and hydroxyl groups relative to the formyl group influences the catalytic stability and activity. For instance, the catalytic activity of (3-Formyl-2-hydroxyphenyl)trimethylammonium iodide remained constant over the course of the reaction, whereas the activity of the (2-Formyl-3-hydroxyphenyl)trimethylammonium analog decreased over time. oup.com This research underscores the potential of hydroxyphenyl-substituted quaternary ammonium salts as catalysts in academically significant reactions like amino acid racemization.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64051-04-3

Molecular Formula

C9H14BrNO

Molecular Weight

232.12 g/mol

IUPAC Name

(2-hydroxyphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C9H13NO.BrH/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7H,1-3H3;1H

InChI Key

AOUFQWSQOJRJEW-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1O.[Br-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Hydroxyphenyl Trimethylammonium Bromide

Strategies for the Construction of the N-Trimethylammonium Phenol (B47542) Core

The central challenge in synthesizing (2-Hydroxyphenyl)trimethylammonium bromide lies in the precise installation of the quaternary ammonium (B1175870) group onto the phenolic ring. The primary strategies revolve around building the molecule from functionalized precursors or modifying existing analogous salts.

A logical and academically significant route to this compound begins with nitrosalicylaldehyde. This multi-step approach allows for controlled, sequential modification of the starting material to build the target molecule. trine.edu This method is analogous to other multi-step syntheses developed for undergraduate laboratories, where each step illustrates crucial chemical concepts. trine.edu

The initial step in this synthetic sequence is the reduction of the nitro group on the nitrosalicylaldehyde precursor to an amine functionality. Catalytic hydrogenation is a common and efficient method for this transformation. In this process, the nitrosalicylaldehyde is reacted with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction selectively reduces the nitro group to a primary amine, yielding aminosalicylaldehyde, without affecting the aldehyde or hydroxyl groups on the aromatic ring.

Reaction Step Reactants Typical Catalyst Product
ReductionNitrosalicylaldehyde, Hydrogen (H₂)Palladium on Carbon (Pd/C)Aminosalicylaldehyde

Following the formation of the aminosalicylaldehyde, the next crucial step is the exhaustive methylation of the newly formed amine group to create the quaternary trimethylammonium cation. This is typically achieved through reaction with an excess of a methylating agent, such as methyl iodide (CH₃I). nih.gov The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine successively attacks three molecules of the methylating agent. The final methylation step results in the formation of a positively charged quaternary ammonium salt. nih.govmdpi.com This process transforms the tertiary amine into the desired quaternary ammonium structure. rsc.org The use of methyl iodide as the methylating agent typically results in the formation of (2-Hydroxyphenyl)trimethylammonium iodide.

Reaction Step Reactant Methylating Agent Intermediate Product
N-Methylation & QuaternizationAminosalicylaldehydeMethyl Iodide (CH₃I)(2-Hydroxyphenyl)trimethylammonium iodide

Since the direct quaternization often yields an iodide salt, a subsequent anion exchange step is necessary to obtain the target this compound. A versatile and effective method for this halide exchange involves the use of anion-exchange resins. nih.gov The iodide salt is passed through a column packed with a strongly basic anion-exchange resin that has been pre-loaded with bromide ions. google.com As the iodide salt solution flows through the resin, the iodide ions are exchanged for the bromide ions, resulting in a solution of the desired this compound. nih.govresearchgate.net This technique is noted for its high efficiency and the ability to produce the final product with low halide impurities. nih.gov

Another laboratory-scale method involves the reaction of the iodide salt with a silver salt, such as silver bromide. The precipitation of insoluble silver iodide drives the reaction forward, leaving the desired bromide salt in solution. researchgate.net

Method Starting Material Reagent/Material Product Key Principle
Ion-Exchange Chromatography(2-Hydroxyphenyl)trimethylammonium iodideBromide-form anion-exchange resinThis compoundReversible exchange of ions between a solid phase (resin) and a liquid phase. nih.govgoogle.com
Silver Salt Precipitation(2-Hydroxyphenyl)trimethylammonium iodideSilver Bromide (AgBr)This compoundPrecipitation of the highly insoluble silver iodide (AgI) drives the anion exchange. researchgate.net

Multi-Step Synthesis from Nitrosalicylaldehyde Precursors

Exploration of Alternative Synthetic Routes and Their Academic Implications

Beyond the nitrosalicylaldehyde route, other synthetic strategies for constructing the this compound core can be envisioned, each with distinct academic and practical implications. One potential alternative pathway could commence with o-aminophenol. The synthesis of a related compound, neostigmine, begins with m-aminophenol, suggesting that o-aminophenol could serve as a viable starting material for the ortho-isomer. vulcanchem.com This route would involve the initial formation of the quaternary ammonium salt, followed by subsequent functionalization of the hydroxyl group if required for other analogs.

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly influential in the design of synthetic routes for pharmaceuticals and specialty chemicals. mdpi.com In the context of synthesizing this compound and its analogs, several green chemistry approaches can be applied to minimize environmental impact and enhance sustainability. researchgate.net

One key principle is the use of environmentally benign solvents. Traditional organic syntheses often rely on volatile and hazardous organic solvents. Research into the synthesis of salicylaldehyde (B1680747) derivatives has demonstrated the feasibility of using greener media, such as water or crude glycerol (B35011) from biodiesel production. recentscientific.comresearchgate.net These alternatives can reduce reaction times and byproducts, simplifying workup procedures. recentscientific.com

Another green approach involves the use of biocatalysts. Enzymes, such as thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, can be used to carry out specific chemical transformations under mild conditions, offering high selectivity and reducing the need for protecting groups and harsh reagents. rsc.org Furthermore, developing solvent-free reaction conditions, such as mechanochemical grinding, represents a significant step towards minimizing waste and energy consumption. mdpi.com

The application of these principles not only reduces the environmental footprint of the synthesis but also often leads to more efficient and cost-effective processes.

Green Chemistry Principle Application in Synthesis of Analogs Potential Benefits
Use of Greener Solvents Replacing traditional organic solvents with water or bio-based solvents like glycerol. researchgate.netReduced toxicity, improved safety, potential for simplified product separation. recentscientific.com
Biocatalysis Employing enzymes to catalyze key steps, such as C-C bond formation. rsc.orgHigh selectivity, mild reaction conditions (ambient temperature and pressure), reduced byproducts.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Minimized waste generation, increased efficiency. mdpi.com
Solvent-Free Reactions Conducting reactions under neat or mechanochemical grinding conditions. mdpi.comElimination of solvent waste, potential for faster reaction rates, reduced energy consumption.

Mechanistic Investigations of 2 Hydroxyphenyl Trimethylammonium Bromide As a Catalyst

Probing the Catalytic Racemization of L-Glutamic Acid: A Case Study

The catalytic activity of (2-Hydroxyphenyl)trimethylammonium bromide in the racemization of L-glutamic acid serves as a significant case study for understanding its mechanistic pathways. This process is of particular interest due to the importance of D-glutamic acid in various biological and pharmaceutical applications.

Proposed Reaction Mechanisms: Role of Schiff Base Formation

The primary proposed mechanism for the racemization of L-glutamic acid catalyzed by this compound involves the formation of a Schiff base intermediate. This reaction pathway is initiated by the condensation of the aldehyde group of a salicylaldehyde (B1680747) derivative, formed in situ, with the amino group of L-glutamic acid. researchgate.net The formation of the Schiff base is a critical step as it facilitates the abstraction of the α-proton of the amino acid, leading to a planar carbanionic intermediate. Subsequent, non-stereospecific protonation of this intermediate results in the formation of a racemic mixture of D- and L-glutamic acid. The trimethylammonium group on the phenyl ring is thought to enhance the catalytic activity by increasing the electrophilicity of the aldehyde carbon, thereby promoting the initial condensation reaction with the amino acid.

Elucidation of Catalyst-Substrate and Catalyst-Cofactor Interactions (e.g., Copper(II) Ion Chelation)

The interaction between the catalyst, substrate, and any cofactors is crucial for the efficiency of the racemization process. In the case of this compound, the phenolic hydroxyl group and the imine nitrogen of the Schiff base intermediate can act as chelating agents for metal ions. The addition of Copper(II) ions as a cofactor has been observed to significantly influence the reaction rate. It is proposed that the Cu(II) ion coordinates with the Schiff base, forming a metal complex. This chelation is believed to stabilize the planar carbanionic intermediate, thereby lowering the activation energy for racemization. The precise geometry of the copper complex and its electronic effects on the Schiff base are areas of ongoing investigation to fully elucidate the role of the metal cofactor in the catalytic cycle.

Spectrophotometric Monitoring of Reaction Intermediates and Catalyst Stability During Racemization

Spectrophotometry is a valuable tool for monitoring the progress of the racemization reaction in real-time. By observing changes in the UV-Vis absorption spectrum, it is possible to track the formation and consumption of key reaction intermediates and assess the stability of the catalyst over time.

Kinetic Modeling and Rate Constant Determinations for Catalytic Processes

To quantitatively describe the racemization process, kinetic modeling is employed. This involves developing a mathematical model that accounts for the elementary steps of the reaction mechanism, including Schiff base formation, proton abstraction/addition, and catalyst decomposition. By fitting the model to experimental data obtained from spectrophotometric or other analytical techniques, it is possible to determine the rate constants for each of these steps.

ParameterDescription
k_cat The catalytic rate constant, representing the turnover number of the catalyst.
K_m The Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of the maximum.
k_rac The overall rate constant for the racemization process.

These kinetic parameters provide a quantitative measure of the catalyst's efficiency and can be used to compare the performance of this compound with other racemization catalysts. Such models are invaluable for predicting the behavior of the catalytic system under different conditions and for the rational design of more efficient catalysts.

Theoretical Computational Studies of Reaction Pathways and Transition States

A comprehensive review of scientific literature reveals a notable absence of specific theoretical computational studies focused on the reaction pathways and transition states for catalysis involving this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, calculating activation energies, and modeling transition state geometries for a wide array of catalysts, dedicated studies applying these techniques to this compound appear to be unavailable in published research.

Theoretical investigations into analogous systems, such as more complex chiral quaternary ammonium (B1175870) salts used in phase-transfer catalysis, have provided significant insights into reaction mechanisms. acs.orgnih.gov These studies often explore factors like ion-pairing, conformational effects, and non-covalent interactions that dictate the catalytic cycle and stereochemical outcomes. acs.orgnih.govnih.gov For instance, computational models have been used to rationalize the different catalytic behaviors of homo- and heterochiral forms of certain quaternary ammonium salt catalysts by examining the stability of catalyst-substrate complexes and the energy profiles of competing reaction pathways. acs.orgnih.gov

In the broader context of computational chemistry, researchers employ various methods to study catalytic reactions. Quantum mechanics/molecular mechanics (QM/MM) approaches are used to investigate enzymatic reactions, providing insights into the role of the protein environment. nih.govnih.gov For smaller catalytic systems, DFT is a common choice to map out the potential energy surface, identify intermediates, and characterize transition states. researchgate.net Such calculations can yield valuable data on bond lengths, bond angles, and vibrational frequencies of transition state structures, which are critical for a deep understanding of the reaction mechanism.

Despite the utility of these computational approaches, their specific application to elucidate the catalytic activity of this compound has not been reported. Consequently, detailed data tables of calculated energy barriers, transition state geometries, and reaction coordinates for reactions catalyzed by this specific compound are not available. The development of such computational models would be a valuable area for future research to theoretically substantiate and predict the catalytic potential and mechanistic details of this compound.

Structure Activity Relationships and Substituent Effects in 2 Hydroxyphenyl Trimethylammonium Bromide Analogs

Impact of Aromatic Substituents on Catalytic Efficiency and Selectivity

The introduction of substituents onto the aromatic ring of (2-Hydroxyphenyl)trimethylammonium bromide can profoundly alter its catalytic performance. These effects can be broadly categorized as steric and electronic, both of which can influence the catalyst's interaction with the substrate and its intrinsic reactivity.

Steric Hindrance Effects: Analysis of Bulky Substituents (e.g., 3-substituents)

Research on various salicylaldehyde (B1680747) derivatives has shown that while electronic effects are often dominant, steric factors cannot be disregarded. The introduction of substituents at the 3-position can disrupt the planarity of the molecule, which may be important for optimal catalytic activity. This disruption can alter the bond angles and distances within the active site, thereby affecting the efficiency of the catalytic process.

To illustrate the impact of steric hindrance, consider the following hypothetical data on the relative rates of racemization of L-glutamic acid catalyzed by 3-substituted analogs of this compound:

Substituent at 3-position Van der Waals Radius (Å) Relative Rate of Racemization
-H1.201.00
-CH₃2.000.75
-C(CH₃)₃3.500.25
-Br1.850.60

Electronic Effects of Substituents on Phenolic Acidity and Nitrogen Basicity

The electronic nature of substituents on the aromatic ring exerts a significant influence on the acidity of the phenolic hydroxyl group and the basicity of the trimethylammonium group, both of which are critical for catalysis. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the pKa of the phenol (B47542) and the effective positive charge on the nitrogen atom.

Phenolic Acidity: An increase in the acidity of the phenolic hydroxyl group generally enhances the catalytic activity. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), positioned on the aromatic ring can stabilize the phenoxide anion formed upon deprotonation through resonance and inductive effects. This increased acidity facilitates the proton transfer steps that are often involved in the catalytic mechanism.

Nitrogen Basicity: The trimethylammonium group is a strong electron-withdrawing group itself. The introduction of other substituents can further modify the electron density around the nitrogen atom. While the quaternary ammonium (B1175870) group does not have a lone pair to donate, its effective positive charge can be influenced by the electronic environment of the ring. This can affect its interaction with anionic substrates or intermediates.

The Hammett equation can be used to correlate the reaction rates with the electronic effects of substituents. For a series of substituted this compound analogs, a positive rho (ρ) value in the Hammett plot would indicate that the reaction is favored by electron-withdrawing groups that stabilize a negative charge in the transition state.

Below is a table of hypothetical pKa values for the phenolic proton of substituted this compound analogs, illustrating the electronic effects:

Substituent Hammett Constant (σ) Phenolic pKa
-OCH₃ (para)-0.278.5
-CH₃ (para)-0.178.3
-H0.008.0
-Cl (para)0.237.7
-NO₂ (para)0.787.1

Positional Isomerism and Its Influence on Catalytic Performance (e.g., 2-, 3-, 4-hydroxyphenyl isomers)

The relative positions of the hydroxyl and trimethylammonium groups on the phenyl ring have a profound impact on the catalytic activity. The ortho (2-hydroxy), meta (3-hydroxy), and para (4-hydroxy) isomers of hydroxyphenyltrimethylammonium bromide exhibit distinct catalytic behaviors.

The ortho isomer, this compound, is often the most effective catalyst in this series for reactions like amino acid racemization. This is attributed to the proximate positioning of the phenolic hydroxyl group and the positively charged nitrogen atom. This arrangement allows for a concerted or sequential action of both groups in binding and activating the substrate. The hydroxyl group can act as a general acid or base, while the trimethylammonium group can stabilize anionic intermediates through electrostatic interactions.

The meta and para isomers are generally less effective catalysts. In the para isomer, the hydroxyl group is too far from the trimethylammonium group to act in a concerted manner. In the meta isomer, the groups are closer than in the para isomer but still not in the optimal orientation for cooperative catalysis that is seen in the ortho isomer.

A comparative study of the catalytic activity of these isomers in the racemization of L-glutamic acid could yield the following illustrative results:

Isomer Relative Rate of Racemization
This compound1.00
(3-Hydroxyphenyl)trimethylammonium bromide0.15
(4-Hydroxyphenyl)trimethylammonium bromide0.05

Comparative Studies with Other Trimethylammonio Derivatives of Salicylaldehyde

To further understand the structure-activity relationships, it is insightful to compare the catalytic activity of this compound with other trimethylammonio derivatives of salicylaldehyde. For instance, introducing a formyl group (-CHO) onto the ring, as in (3-Formyl-2-hydroxyphenyl)trimethylammonium bromide and (3-Formyl-4-hydroxyphenyl)trimethylammonium bromide, can provide valuable insights.

The formyl group is a strong electron-withdrawing group and its position can significantly influence the electronic properties and steric environment of the catalyst. For example, a formyl group at the 3-position in a 2-hydroxyphenyltrimethylammonium scaffold would be expected to increase the acidity of the phenolic proton, potentially enhancing catalytic activity, provided it does not introduce prohibitive steric hindrance.

A hypothetical comparison of the catalytic activities of these derivatives is presented below:

Compound Key Structural Features Relative Catalytic Activity
This compoundOrtho-OH and -N⁺(CH₃)₃1.00
(3-Formyl-2-hydroxyphenyl)trimethylammonium bromideOrtho-OH, -N⁺(CH₃)₃; meta-CHO1.50
(3-Formyl-4-hydroxyphenyl)trimethylammonium bromidePara-OH, -N⁺(CH₃)₃; ortho-CHO to OH0.25
(4-Formyl-3-hydroxyphenyl)trimethylammonium bromideMeta-OH and -N⁺(CH₃)₃; para-CHO to N⁺(CH₃)₃0.10

Design Principles for Enhanced Catalytic Activity Based on Structural Modifications

Based on the structure-activity relationships discussed, several design principles can be formulated to guide the development of more efficient catalysts based on the this compound scaffold:

Optimal Positioning of Functional Groups: The ortho arrangement of the phenolic hydroxyl and trimethylammonium groups is crucial for high catalytic activity, suggesting that maintaining this spatial relationship is a key design principle.

Electronic Tuning: The introduction of electron-withdrawing substituents on the aromatic ring, particularly at the para-position to the hydroxyl group, can enhance catalytic activity by increasing the acidity of the phenol.

Minimization of Steric Hindrance: Bulky substituents, especially at the 3-position, should be avoided as they can sterically hinder the approach of the substrate to the active site.

Introduction of Additional Functional Groups: The strategic placement of other functional groups, such as a formyl group, can further enhance catalytic activity through additional electronic activation or by providing another site for interaction with the substrate.

By systematically applying these principles, it is possible to rationally design and synthesize novel analogs of this compound with superior catalytic performance for specific chemical transformations.

Advanced Spectroscopic and Characterization Methodologies for Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamic behavior of (2-Hydroxyphenyl)trimethylammonium bromide in solution. nih.gov It provides detailed information about the atomic-level connectivity and the chemical environment of nuclei, making it ideal for identifying reaction intermediates and understanding structural changes. nih.govmdpi.com

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Enhancement Spectroscopy), can be employed to establish through-bond and through-space correlations, respectively. mdpi.com These are crucial for confirming the molecular structure and observing conformational changes or intermolecular interactions during a reaction. For instance, the binding of a substrate or the formation of a transient complex can be monitored by observing chemical shift perturbations or the appearance of new cross-peaks in the spectra. mdpi.com The identification of reaction intermediates is often achieved by acquiring NMR spectra at various time points during a reaction or by using techniques to trap and concentrate transient species.

Expected ¹H NMR Chemical Shifts for this compound: This interactive table outlines the predicted proton NMR signals for the compound. The chemical environment of each proton group dictates its specific chemical shift (δ) in parts per million (ppm).

ProtonsFunctional GroupMultiplicityExpected Chemical Shift (δ, ppm)
9H-N⁺(CH₃)₃Singlet~3.4 - 3.6
1HAr-H (ortho to -OH)Multiplet~6.8 - 7.0
1HAr-H (meta to -OH)Multiplet~7.2 - 7.4
1HAr-H (para to -OH)Multiplet~6.9 - 7.1
1HAr-H (ortho to -N⁺(CH₃)₃)Multiplet~7.5 - 7.7
1H-OHSinglet (broad)Variable

Note: Expected values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Utilization of Mass Spectrometry (MS) for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. americanpharmaceuticalreview.com It is exceptionally valuable for monitoring the progress of reactions involving this compound by tracking the consumption of reactants and the formation of products and intermediates in real-time. americanpharmaceuticalreview.com

Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules directly from the solution phase into the mass spectrometer. americanpharmaceuticalreview.com When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), individual components of a complex reaction mixture can be separated and identified based on both their retention time and mass-to-charge ratio.

A particularly powerful MS technique for reaction monitoring is Parallel Reaction Monitoring (PRM). mdpi.comnih.gov PRM is a targeted method performed on high-resolution mass spectrometers where a predefined precursor ion is selected and fragmented, and its full fragment ion spectrum is acquired with high accuracy. mdpi.com This allows for highly specific and sensitive quantification of known compounds, making it ideal for tracking the concentration of this compound and its derivatives throughout a reaction. nih.gov

Example of Reaction Monitoring Data using LC-MS: This table illustrates how data from an LC-MS experiment could be used to monitor a hypothetical reaction where this compound is converted to a product.

Time (min)CompoundRetention Time (min)Precursor Ion (m/z)Peak Area
0This compound2.5214.121,500,000
0Product X4.1230.100
30This compound2.5214.12750,000
30Product X4.1230.10600,000
60This compound2.5214.12250,000
60Product X4.1230.101,100,000

X-ray Crystallography for Crystalline Structure Determination of Catalyst and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This technique involves directing an X-ray beam onto a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of atoms, bond lengths, and bond angles can be determined. nih.gov

For this compound, X-ray crystallography can provide an unambiguous structural confirmation. Furthermore, this technique is crucial for studying co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds. csmres.co.ukgoogle.com If this compound is used as a catalyst or forms a complex with other molecules, isolating a single crystal of the catalyst-substrate complex or a co-crystal can provide invaluable mechanistic insights. doi.org The crystal structure can reveal the specific intermolecular interactions, such as hydrogen bonding patterns, that are essential for catalytic activity or molecular recognition. mdpi.comnih.gov

UV-Vis Spectroscopy for Monitoring Reaction Progress and Chelation Phenomena

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. sharif.edu This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. The aromatic phenyl ring in this compound acts as a chromophore, giving rise to characteristic absorption bands in the UV region.

The progress of a reaction can be monitored if there is a discernible change in the UV-Vis spectrum as the reactant is converted to the product. researchgate.net For example, a change in the conjugation system of the aromatic ring or the formation of a new chromophore will lead to a shift in the maximum absorption wavelength (λmax) or a change in the absorbance intensity.

UV-Vis spectroscopy is also an effective tool for studying chelation, which is the formation of a complex between a metal ion and a ligand. The hydroxyl and trimethylammonium groups of the compound could potentially interact with metal ions. Chelation often results in a significant change in the electronic structure of the molecule, leading to the appearance of new absorption bands, typically in the visible region, and a distinct color change. By monitoring these spectral changes, one can study the stoichiometry and stability of the resulting metal complex. semanticscholar.org

Infrared (IR) Spectroscopy for Characterizing Functional Group Changes during Catalysis

Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule. pressbooks.pub Specific types of bonds and functional groups absorb infrared radiation at characteristic frequencies. This makes IR spectroscopy an excellent tool for identifying the functional groups present in a molecule and for observing changes to these groups during a chemical reaction. copbela.org

In the context of catalysis involving this compound, IR spectroscopy can be used to monitor key transformations. For instance, a reaction involving the phenolic hydroxyl group (-OH) would show a change in the broad O-H stretching band, typically found around 3200-3600 cm⁻¹. Similarly, any reaction that alters the aromatic ring or the C-N bond of the trimethylammonium group would result in changes in the corresponding fingerprint region of the spectrum (below 1500 cm⁻¹). pressbooks.pub Attenuated Total Reflection (ATR)-IR spectroscopy is a particularly useful variant that allows for the analysis of samples in solution with minimal sample preparation, enabling the monitoring of catalytic reactions in situ. nih.gov

Characteristic IR Absorption Bands for this compound: This table lists the primary functional groups of the compound and their expected absorption ranges in an IR spectrum.

Functional GroupBond VibrationCharacteristic Absorption Range (cm⁻¹)
Phenolic HydroxylO-H stretch3200 - 3600 (broad)
Aromatic RingC-H stretch3000 - 3100
Aromatic RingC=C stretch1450 - 1600
Alkyl (Methyl)C-H stretch2850 - 2960
Quaternary Ammonium (B1175870)C-N stretch900 - 1200

Broader Applications and Potential in Advanced Organic Synthesis

Beyond Racemization: Exploring Other Catalytic Transformations

While the foundational catalytic activity of quaternary ammonium (B1175870) salts like (2-Hydroxyphenyl)trimethylammonium bromide is well-established in phase-transfer catalysis, the presence of the ortho-hydroxyl group suggests a potential for more diverse catalytic applications. sci-hub.sefzgxjckxxb.com This functional group can participate in hydrogen bonding or act as a nucleophile or general base, expanding the range of possible catalytic cycles beyond simple ion-pair exchange.

Detailed research into the catalytic capabilities of this compound in reactions other than racemization is an area of growing interest. The hydroxyl group, in proximity to the cationic ammonium center, could facilitate transformations that benefit from a bifunctional catalyst. For instance, it could potentially catalyze reactions such as aldol (B89426) condensations, Michael additions, or ester hydrolysis, where both an acidic (the ammonium cation) and a basic or nucleophilic (the hydroxyl group) functionality can play a concerted role.

The concept of "task-specific ionic liquids" (TSILs), where a functional group is covalently attached to the cation or anion of an ionic liquid to impart a specific function, provides a framework for understanding the potential of this compound. orientjchem.orgsigmaaldrich.comtandfonline.com The hydroxyl group can be considered the "task-specific" feature, designed to enhance catalytic activity or selectivity in particular organic transformations.

Table 1: Potential Catalytic Transformations for this compound

Catalytic TransformationPotential Role of this compoundKey Structural Feature
Aldol Condensation As a bifunctional catalyst, the hydroxyl group could act as a Brønsted base to deprotonate the enolizable carbonyl compound, while the quaternary ammonium cation stabilizes the resulting enolate.ortho-hydroxyl group, quaternary ammonium cation
Michael Addition Similar to the aldol condensation, the hydroxyl group could facilitate the formation of the nucleophilic enolate, with the cation assisting in the stabilization of intermediates.ortho-hydroxyl group, quaternary ammonium cation
Ester Hydrolysis The hydroxyl group could act as a nucleophilic catalyst or a general base to activate a water molecule for the hydrolysis of the ester linkage.ortho-hydroxyl group
Henry Reaction The catalyst could facilitate the deprotonation of the nitroalkane and stabilize the resulting nitronate anion.ortho-hydroxyl group, quaternary ammonium cation

Role in Biomimetic Catalysis and Enzyme Analog Research

The structure of this compound, with its proximate hydroxyl and cationic groups, bears a resemblance to the active sites of some hydrolytic enzymes where a combination of functional groups works in concert to achieve catalysis. researchgate.net This has led to explorations of its potential role in biomimetic catalysis and as a simple enzyme analog.

In enzyme mimics, the goal is to replicate the high efficiency and selectivity of natural enzymes using smaller, more robust molecules. acs.org The hydroxyl group of this compound could mimic the role of a serine or tyrosine residue in an enzyme's active site, acting as a nucleophile or a general acid/base catalyst. The quaternary ammonium group could serve as a binding site for anionic substrates or transition states, similar to the role of positively charged amino acid residues in enzymes. rsc.org

Research in this area often involves studying the catalytic hydrolysis of esters or amides in the presence of the potential enzyme mimic. The proximity of the hydroxyl and ammonium groups can lead to significant rate enhancements compared to catalysts lacking this bifunctional arrangement. Micellar systems formed by related amphiphilic quaternary ammonium salts can create a microenvironment that further mimics the hydrophobic pockets of enzymes, enhancing substrate binding and catalytic turnover. researchgate.net

Table 2: Comparison of this compound Features with Enzyme Active Sites

FeatureThis compoundEnzyme Active Site (e.g., Serine Protease)Biomimetic Function
Nucleophilic Group ortho-Hydroxyl groupSerine hydroxyl groupAttack on carbonyl carbon of substrate
Cationic Center Trimethylammonium groupProtonated histidine or lysine (B10760008) residuesSubstrate binding, transition state stabilization
Proximity of Groups ortho substitutionPrecise spatial arrangement in folded proteinConcerted catalytic action, rate enhancement
Microenvironment Potential for micelle formation in solutionHydrophobic pocketSubstrate concentration and orientation

Heterogenization Strategies for Catalyst Recovery and Reusability

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture for recovery and reuse. To address this, various heterogenization strategies have been developed to immobilize homogeneous catalysts onto solid supports. acs.org These strategies are highly relevant for quaternary ammonium salts like this compound.

One common approach is the covalent attachment of the catalyst to an insoluble polymer support, such as polystyrene or silica (B1680970) gel. nih.govsmujo.id For this compound, the phenyl ring could be functionalized to allow for grafting onto the support. Alternatively, the catalyst could be immobilized through ion exchange with a solid support containing anionic sites.

Another promising strategy involves the use of magnetic nanoparticles as a support. nih.gov The catalyst can be anchored to the surface of the magnetic nanoparticles, allowing for easy separation from the reaction mixture using an external magnet. This approach combines the high activity of a homogeneous catalyst with the ease of separation of a heterogeneous catalyst. The development of such recyclable catalytic systems is a key aspect of green and sustainable chemistry. researchgate.net

Table 3: Potential Heterogenization Strategies for this compound

Heterogenization StrategyDescriptionAdvantagesPotential Challenges
Polymer Support Covalent attachment to a polymer backbone (e.g., polystyrene). smujo.idHigh catalyst loading, good mechanical stability.Potential for reduced catalytic activity due to steric hindrance, leaching of the catalyst.
Silica Gel Support Grafting onto the surface of silica gel.High surface area, good thermal stability.Potential for catalyst leaching, requires surface modification of silica.
Magnetic Nanoparticles Immobilization on the surface of magnetic nanoparticles. nih.govFacile separation with an external magnet, high surface area.Potential for nanoparticle aggregation, catalyst leaching.
Ion Exchange Resins Immobilization through ionic interaction with an ion exchange resin.Simple preparation, commercially available supports.Potential for catalyst leaching, limited to ion-exchangeable catalysts.

Future Directions for Catalyst Design and Optimization in Sustainable Chemistry

The principles of green chemistry are increasingly guiding the design of new catalysts and chemical processes. giiresearch.comhidenisochema.com this compound, as a potentially multifunctional and recyclable catalyst, aligns well with these principles. Future research in this area is likely to focus on several key aspects of catalyst design and optimization for sustainable chemistry.

One direction is the development of "task-specific" catalysts with enhanced activity and selectivity for particular reactions. researchgate.netconicet.gov.ar This could involve modifying the structure of this compound, for example, by introducing different substituents on the phenyl ring to tune its electronic and steric properties. The goal is to create a catalyst that is highly efficient for a specific transformation, thereby minimizing waste and energy consumption. mdpi.com

Another important area is the development of catalysts derived from renewable resources. While the synthesis of this compound typically relies on petrochemical feedstocks, future research could explore pathways from bio-based starting materials. This would further enhance its credentials as a "green" catalyst.

The integration of this compound into continuous flow processes is another promising avenue. biomedres.us Continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, efficiency, and scalability. Immobilized versions of the catalyst would be particularly well-suited for use in packed-bed reactors for continuous manufacturing.

Finally, a deeper mechanistic understanding of how this compound functions in different catalytic cycles will be crucial for its rational design and optimization. rsc.org Computational studies, in conjunction with experimental work, can provide valuable insights into the role of the hydroxyl group and the quaternary ammonium cation in catalysis, paving the way for the development of next-generation sustainable catalysts. nih.gov

Theoretical Chemistry and Computational Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic properties of phenolic compounds. igi-global.comnaturalspublishing.com For (2-Hydroxyphenyl)trimethylammonium bromide, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry to its lowest energy state. naturalspublishing.com These calculations provide a wealth of information about the molecule's electronic structure.

Key parameters derived from DFT that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. naturalspublishing.com A smaller energy gap suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would likely show a high electron density around the oxygen atom of the hydroxyl group and a positive potential around the quaternary ammonium (B1175870) group, indicating sites for potential interactions.

Table 1: Predicted Electronic Properties of this compound using DFT

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment8.2 DPolarity and intermolecular interactions

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations on similar phenolic compounds.

Molecular Dynamics Simulations of Catalyst-Substrate Interactions in Solution

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution, which is crucial for understanding its interactions in a realistic chemical environment. rsc.orgresearchgate.net These simulations model the movement of atoms and molecules over time, governed by a force field that describes the interatomic and intermolecular forces.

In the context of catalysis, MD simulations can be employed to study the interaction of this compound with a catalyst surface or an active site of an enzyme. By simulating the system in a solvent box (e.g., water), one can observe the conformational changes of the molecule, the formation of hydrogen bonds between the hydroxyl group and water molecules, and the orientation of the molecule with respect to a catalytic partner. rsc.org

Radial distribution functions (RDFs) can be calculated from the MD trajectory to determine the probability of finding a solvent molecule or another ion at a certain distance from a specific atom in this compound. This provides insights into the solvation shell and the nature of the interactions. For instance, the RDF for water molecules around the quaternary ammonium headgroup would reveal the extent of hydration. researchgate.net

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, which can then be validated against experimental data. nih.govnih.govmdpi.comresearchgate.netmdpi.com For this compound, techniques like DFT can be used to predict its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the chemical shifts can be estimated with a good degree of accuracy, aiding in the assignment of experimental spectra.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.commdpi.com By calculating the excitation energies and oscillator strengths of the electronic transitions, the absorption maxima (λmax) can be determined. For this compound, the predicted spectrum would likely show absorptions characteristic of the substituted benzene (B151609) ring.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (OH proton)δ 9.5 ppmδ 9.3 ppm
¹³C NMR (C-OH)δ 155.0 ppmδ 154.2 ppm
UV-Vis λmax275 nm273 nm

Note: The values in this table are hypothetical and for illustrative purposes to show the typical agreement between predicted and experimental data.

Computational Screening for Novel Derivatives with Enhanced Properties

One of the significant advantages of computational chemistry is its application in the rational design and screening of novel molecules with desired properties, which can significantly accelerate the discovery process. acs.org For this compound, computational screening can be used to explore how chemical modifications to its structure would affect its properties.

By systematically introducing different functional groups at various positions on the phenyl ring, a virtual library of derivatives can be created. The electronic properties, reactivity, and even potential biological activity of these derivatives can then be rapidly evaluated using DFT and other computational methods. lp.edu.ua For example, the introduction of electron-donating or electron-withdrawing groups could modulate the HOMO-LUMO gap and, consequently, the reactivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed using the calculated molecular descriptors to predict the properties of a large number of derivatives without the need for extensive calculations for each one. This approach allows for the identification of promising candidates for synthesis and experimental testing.

Table 3: Computational Screening of this compound Derivatives

DerivativeModificationPredicted HOMO-LUMO Gap (eV)Predicted Enhanced Property
Parent Molecule -5.3-
Derivative 1 Addition of -NO₂ at para position4.8Increased reactivity
Derivative 2 Addition of -OCH₃ at para position5.5Decreased reactivity
Derivative 3 Replacement of -OH with -SH5.1Altered binding affinity

Note: This table presents a conceptual example of a computational screening study.

Concluding Perspectives and Future Research Trajectories

Synthesis and Mechanistic Understanding Advancements

Future advancements in the application of (2-Hydroxyphenyl)trimethylammonium bromide are intrinsically linked to a deeper understanding of its synthesis and reaction mechanisms. Structurally, it belongs to the N,N,N-trimethylanilinium salt family, which is known for dual reactivity through both the aryl group and the N-methyl groups. chemrxiv.org A critical area for future research will be to elucidate the mechanistic pathways that govern its reactivity, particularly the competition between reactions at the aromatic ring and processes involving the N-methyl groups, such as methylation. chemrxiv.org

Kinetic studies, similar to those performed on related anilinium salts, are essential to understand its stability and degradation pathways under various conditions (e.g., thermal, solution-phase). chemrxiv.org Such studies would provide insights into how the ortho-hydroxyl group influences the SN2-centered degradation pathway common to these salts. chemrxiv.org Understanding the influence of counter-ions and solvent effects will also be crucial for optimizing its use in synthetic applications. chemrxiv.org

Furthermore, detailed mechanistic investigations, potentially using computational methods like Density Functional Theory (DFT), could clarify the role of the ortho-hydroxyl group. chemrxiv.org This group could act as an internal general base or a hydrogen-bond donor, potentially directing reaction pathways or stabilizing transition states in a way that is not possible for simpler trimethylanilinium salts. This intramolecular interaction is a key feature that warrants significant future study to unlock its full synthetic potential.

Unresolved Challenges and Open Questions in Catalytic Applications

Key questions that remain to be answered include:

Mechanism of Action: Does it operate strictly through an extraction mechanism into the organic phase, or does it function at the interface? How does the hydroxyl group influence its partitioning and aggregation behavior? nih.gov

Selectivity Control: Given the dual reactivity of the anilinium salt core, how can reaction conditions be tuned to favor a desired catalytic outcome (e.g., O-methylation vs. C-arylation) over simple degradation or competing side reactions? chemrxiv.org

Catalyst Stability: Quaternary ammonium (B1175870) compounds can suffer from chemical and thermal degradation, which limits their application under harsh reaction conditions. researchgate.netrsc.org A thorough investigation into the stability of the (2-Hydroxyphenyl)trimethylammonium scaffold under catalytically relevant conditions is necessary to define its operational limits.

Substrate Scope: The range of reactions and substrates for which this compound can serve as an effective catalyst is largely unexplored. Systematic screening is needed to identify its optimal application areas.

Addressing these questions will require a combination of kinetic studies, spectroscopic analysis of reaction intermediates, and systematic evaluation across a range of catalytic reactions.

Promising Avenues for Interdisciplinary Research

The distinct structural motifs of this compound open up promising avenues for interdisciplinary research that extend beyond traditional organic catalysis.

Biomaterials and Medicinal Chemistry: The phenolic scaffold is a common feature in natural products and biomaterials. mdpi.commdpi.com Research could explore the incorporation of this compound into polymer backbones, creating functional materials. For instance, chitosan (B1678972) scaffolds modified with phenolic compounds have been studied for tissue regeneration. mdpi.com The quaternary ammonium group is also well-known for its antimicrobial properties. mdpi.comnih.gov This raises the possibility of developing dual-function materials that possess both catalytic and antimicrobial activity, which could be relevant for self-sterilizing surfaces or functionalized medical devices.

Supramolecular Chemistry and Sensing: N,N,N-trimethylanilinium salts have been applied in supramolecular recognition. chemrxiv.org The ortho-hydroxyl group provides a specific binding site for hydrogen bonding, while the cationic ammonium center can interact with anions. This suggests potential applications in the design of host-guest systems for molecular recognition or the development of chemosensors for specific analytes in aqueous media.

Green Chemistry and Environmental Science: There is a growing interest in designing environmentally degradable quaternary ammonium compounds to mitigate their environmental persistence. rsc.org Interdisciplinary research could focus on modifying the this compound scaffold to enhance its biodegradability, creating more sustainable catalysts or surfactants.

Potential for Development of New Catalytic Systems Based on the Core Scaffold

The (2-Hydroxyphenyl)trimethylammonium core is an excellent starting point for the rational design of new, more sophisticated catalytic systems. The key lies in leveraging its inherent bifunctionality.

The concept of scaffolding catalysis , where a molecule contains distinct sites for substrate binding and catalytic action, is particularly relevant. nih.gov In this molecule, the phenolic hydroxyl group can act as a substrate-binding site through hydrogen bonding, pre-organizing the substrate for a reaction catalyzed or influenced by the nearby quaternary ammonium group. nih.gov This can turn bimolecular reactions into pseudo-intramolecular transformations, leading to significant rate enhancements. nih.gov

Future development could involve several strategies:

Scaffold Modification: The aromatic ring can be further functionalized with other catalytic groups (e.g., other Lewis bases, thioureas) to create multifunctional catalysts for cooperative catalysis.

Tuning Steric and Electronic Properties: The N-methyl groups could be replaced with larger alkyl or aryl groups to modify the steric environment around the cationic center, which is a common strategy in optimizing asymmetric phase-transfer catalysts. nih.gov

Immobilization: The scaffold can be anchored to solid supports, such as polymers or silica (B1680970), to create heterogeneous catalysts. This would facilitate catalyst separation and recycling, aligning with the principles of green chemistry. The phenolic hydroxyl group provides a convenient handle for such immobilization.

Directed Catalysis: Inspired by reactions like the Catellani strategy, where directing groups guide C-H functionalization, the ortho-hydroxyl group could be exploited as a directing group to achieve site-selective transformations on the catalyst scaffold itself or on substrates that can coordinate to it. rsc.org

By systematically exploring these avenues, new generations of catalysts based on the (2-Hydroxyphenyl)trimethylammonium scaffold can be developed for a wide range of chemical transformations.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing (2-Hydroxyphenyl)trimethylammonium bromide to ensure structural fidelity?

  • Methodology :

  • Synthesis : Typically synthesized via quaternization of 2-hydroxyphenyltrimethylamine with methyl bromide or similar alkylating agents under anhydrous conditions.
  • Characterization :
  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns and proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, trimethylammonium protons at δ 3.1–3.3 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and tetrabutylammonium bromide solution (64:36 v/v) with a C18 column for purity assessment .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peaks (expected m/z: 244.1 for [M-Br]⁺).

Q. How can researchers determine the purity and assay of this compound using pharmacopeial guidelines?

  • Methodology :

  • HPLC Assay : Adapt the USP method for tetrabutylammonium bromide :
  • Mobile Phase : Methanol and tetrabutylammonium bromide solution (64:36 v/v), filtered and degassed.
  • System Suitability : Column efficiency (N > 2000), tailing factor (< 2.0), and relative standard deviation (RSD < 2.0%).
  • Detection : UV absorbance at 254 nm.
  • Titrimetric Analysis : Use potentiometric titration with a surfactant-selective electrode to quantify bromide counterions .

Q. What are the key considerations for studying the solubility and micellar behavior of this compound in aqueous systems?

  • Methodology :

  • Critical Micelle Concentration (CMC) Determination : Conduct conductivity measurements or surface tension analysis (e.g., maximum bubble pressure method ).
  • Solubility Profiling : Use dynamic light scattering (DLS) to monitor aggregation behavior across pH (5–9) and temperature (25–50°C).

Advanced Research Questions

Q. What experimental approaches are used to study the interaction of this compound with biomolecules like DNA or proteins?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) at 27°C and 37°C in 0.05 M Tris buffer (pH 7.4, 0.01 M NaCl) .
  • Circular Dichroism (CD) Spectroscopy : Monitor conformational changes in DNA (e.g., B-to-Z transitions) or proteins (α-helix to β-sheet shifts) upon surfactant binding .
  • UV-Vis Spectrophotometry : Track hypochromicity at 260 nm for DNA interactions or tyrosine/tryptophan quenching for protein studies .

Q. How does this compound function as a phase-transfer catalyst in biphasic organic synthesis reactions?

  • Methodology :

  • Reaction Optimization : Test catalytic efficiency in nucleophilic substitutions (e.g., SN2 reactions) by varying surfactant concentration (1–5 mol%) and solvent systems (water/toluene) .
  • Mechanistic Analysis : Use FT-IR or Raman spectroscopy to confirm ion-pair formation between the surfactant and reactants (e.g., carboxylate anions).

Q. What methodologies are employed to analyze the dynamic surface tension and micellar kinetics of this compound in aqueous solutions?

  • Methodology :

  • Maximum Bubble Pressure Tensiometry : Characterize adsorption kinetics using the universal surface age concept. Fit data to the diffusion-controlled "BC" kinetic regime (equilibrated fast micellar processes) .
  • Stopped-Flow Fluorescence : Resolve micellar dissociation rates (k₁ ~ 10³ s⁻¹) using pyrene excimer formation as a probe .

Q. How does the presence of this compound affect the stability and folding pathways of globular proteins under varying pH conditions?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Measure unfolding temperatures (Tm) of proteins (e.g., cytochrome c) in 0.1–10 mM surfactant solutions at pH 3.0 (acid-denatured) and pH 10.0 (alkaline-denatured) .
  • Fluorescence Resonance Energy Transfer (FRET) : Map folding intermediates using dual-labeled proteins (e.g., T4 lysozyme) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.